molecular formula C11H11FN2O B2679922 3-Fluoro-4-(morpholin-4-yl)benzonitrile CAS No. 588708-64-9

3-Fluoro-4-(morpholin-4-yl)benzonitrile

Cat. No.: B2679922
CAS No.: 588708-64-9
M. Wt: 206.22
InChI Key: QRRSOXPTKLNRCM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(morpholin-4-yl)benzonitrile is an organic compound with the molecular formula C₁₁H₁₁FN₂O. It is characterized by a benzene ring substituted with a fluoro group at the third position and a morpholin-4-yl group at the fourth position, along with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(morpholin-4-yl)benzonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-(morpholin-4-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(morpholin-4-yl)benzonitrile involves its interaction with specific molecular targets:

Biological Activity

3-Fluoro-4-(morpholin-4-yl)benzonitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in antibacterial and anticancer domains. This article reviews the biological activity of this compound, examining relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the para position relative to the morpholine ring on a benzonitrile backbone. The presence of the morpholine moiety is significant for enhancing solubility and biological activity. The compound has been synthesized with various substitutions, leading to different biological profiles.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit promising antibacterial properties. A study highlighted that compounds with similar structures are being explored for their effectiveness against Mycobacterium tuberculosis (M. tuberculosis) and other bacterial strains. The structure-activity relationship suggests that modifications in the substituents can significantly influence antibacterial efficacy.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Against
This compoundTBDM. tuberculosis
5-Nitro-furan derivatives0.0125M. tuberculosis
Benzyl-piperazine derivatives0.05Various bacteria

Anticancer Activity

The anticancer potential of this compound has been investigated, particularly in relation to its analogs. Studies have shown that compounds containing fluorine in specific positions can enhance potency against cancer cells by affecting cellular pathways involved in proliferation and apoptosis.

Case Study:
In a preclinical trial, a derivative of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of key enzymes involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

The SAR analysis demonstrates that the positioning of the fluorine atom and the nature of substituents on the morpholine ring are critical for enhancing biological activity. For instance, para-substituted compounds generally exhibited better activity than their meta counterparts.

Table 2: SAR Insights for this compound Derivatives

Substituent PositionActivity LevelComments
ParaHighOptimal for antibacterial action
MetaLowReduced efficacy
Morpholine VariantsVariableDepends on steric effects

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: Compounds with this structure may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell metabolism.
  • Cell Membrane Interaction: The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting function.
  • Signal Transduction Modulation: The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Properties

IUPAC Name

3-fluoro-4-morpholin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSOXPTKLNRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a DMF (20 mL) solution of 3,4-difluorobenzonitrile (3.00 g), morpholine (2.82 g) and potassium carbonate (5.97 g) were added, and the reaction solution was allowed to be warmed to 100° C. and agitated for 5.5 hours. Water and ethyl acetate were added to the reaction solution after confirming disappearance of the starting materials, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and 4.41 g of the title compound was obtained by condensing under reduced pressure. The physical properties of the compound are as follows.
Name
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20 mL
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reactant
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3 g
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reactant
Reaction Step One
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2.82 g
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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